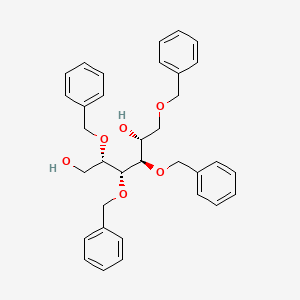
2,3,4,6 -Tetra-O-benzyl-D-glucitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetra-O-benzyl-D-glucitol is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex carbohydrate derivatives. The benzyl groups serve as protecting groups, which can be selectively removed under specific conditions to yield the desired product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol typically involves the benzylation of D-glucitol. The process begins with the protection of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions must be carefully controlled to ensure selective benzylation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,6-Tetra-O-benzyl-D-glucitol follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification of the product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-benzyl-D-glucitol can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, yielding D-glucitol.
Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: D-glucitol.
Substitution: Various substituted glucitol derivatives depending on the nucleophile used.
科学研究应用
Scientific Research Applications
The applications of 2,3,4,6-Tetra-O-benzyl-D-glucitol span several fields:
Organic Synthesis
- Glycopeptide Antibiotics : It serves as a key precursor in the synthesis of glycopeptide antibiotics such as vancomycin and teicoplanin. These antibiotics are crucial for treating infections caused by Gram-positive bacteria .
- Tumor-Associated Carbohydrate Antigens : The compound is involved in synthesizing tumor-associated carbohydrate antigens, which are vital for cancer research and vaccine development. These antigens play a significant role in immune response modulation and cancer therapy .
Biochemical Studies
- Carbohydrate-Protein Interactions : 2,3,4,6-Tetra-O-benzyl-D-glucitol is utilized to study carbohydrate-protein interactions. Its ability to inhibit lectin binding suggests potential applications in designing anti-adhesion therapies for bacterial infections .
- Vaccine Development : The compound's role in synthesizing carbohydrate-based vaccines highlights its importance in immunology and vaccine research .
Synthesis of Glycopeptide Antibiotics
In a synthetic pathway study, researchers demonstrated that 2,3,4,6-Tetra-O-benzyl-D-glucitol facilitates the formation of key intermediates required for glycopeptide antibiotic synthesis. The efficiency of reactions using this compound was significantly enhanced compared to traditional methods. This finding underscores its utility in pharmaceutical chemistry .
Investigation of Carbohydrate-Protein Interactions
A study focused on the binding affinity of 2,3,4,6-Tetra-O-benzyl-D-glucitol with various lectins showed that it could effectively inhibit binding. This property indicates its potential use in developing treatments aimed at preventing bacterial adhesion to host tissues .
作用机制
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucitol primarily involves its role as a protecting group in organic synthesis. The benzyl groups protect the hydroxyl groups of D-glucitol from unwanted reactions, allowing for selective functionalization at other positions. The benzyl groups can be removed under specific conditions, typically through catalytic hydrogenation, to yield the desired product.
相似化合物的比较
Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-glucitol: Similar to 2,3,4,6-Tetra-O-benzyl-D-glucitol but with acetyl groups instead of benzyl groups.
2,3,4,6-Tetra-O-methyl-D-glucitol: Contains methyl groups as protecting groups.
2,3,4,6-Tetra-O-benzoyl-D-glucitol: Uses benzoyl groups for protection.
Uniqueness
2,3,4,6-Tetra-O-benzyl-D-glucitol is unique due to the stability and ease of removal of the benzyl protecting groups. Benzyl groups provide robust protection during various synthetic steps and can be selectively removed under mild conditions, making this compound highly valuable in synthetic organic chemistry.
属性
分子式 |
C34H38O6 |
|---|---|
分子量 |
542.7 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33-,34-/m1/s1 |
InChI 键 |
MQOUZFJJURBWAX-KMKAFXEASA-N |
手性 SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H]([C@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
规范 SMILES |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















